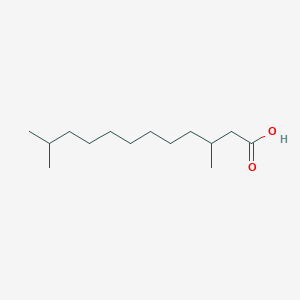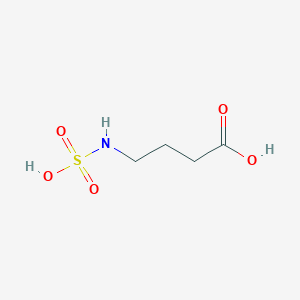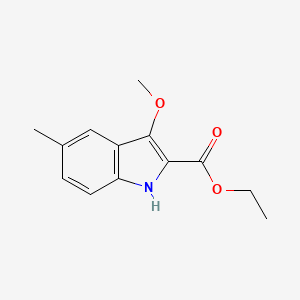silane CAS No. 190711-43-4](/img/structure/B12558763.png)
[2-(Anthracen-9-yl)ethyl](triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Anthracen-9-yl)ethylsilane is a chemical compound that combines the structural features of anthracene and triethoxysilane. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while triethoxysilane is a silane compound often used in surface modification and as a precursor in the synthesis of other silicon-containing compounds .
Vorbereitungsmethoden
The synthesis of 2-(Anthracen-9-yl)ethylsilane typically involves the reaction of anthracene derivatives with triethoxysilane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between anthracene and triethoxysilane. The reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
2-(Anthracen-9-yl)ethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Biology: Its derivatives are explored for their potential in bioimaging and as fluorescent markers due to their photophysical properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 2-(Anthracen-9-yl)ethylsilane exerts its effects is primarily through its interaction with other molecules via its silane and anthracene moieties. The silane group can form covalent bonds with surfaces, while the anthracene group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other anthracene derivatives and silane compounds:
9-(4-Phenyl)anthracene: Known for its use in OLEDs and other electronic applications.
9-(4-Phenylethynyl)anthracene: Exhibits unique photophysical properties and is used in various optoelectronic devices.
Triethoxysilane: Commonly used in surface modification and as a precursor in silicon chemistry.
Compared to these compounds, 2-(Anthracen-9-yl)ethylsilane offers a unique combination of properties from both anthracene and silane, making it versatile for a wide range of applications.
Eigenschaften
CAS-Nummer |
190711-43-4 |
|---|---|
Molekularformel |
C22H28O3Si |
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
2-anthracen-9-ylethyl(triethoxy)silane |
InChI |
InChI=1S/C22H28O3Si/c1-4-23-26(24-5-2,25-6-3)16-15-22-20-13-9-7-11-18(20)17-19-12-8-10-14-21(19)22/h7-14,17H,4-6,15-16H2,1-3H3 |
InChI-Schlüssel |
WSBJLGJBVUXFMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC1=C2C=CC=CC2=CC3=CC=CC=C31)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
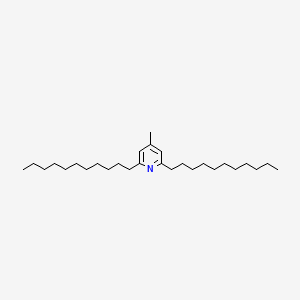
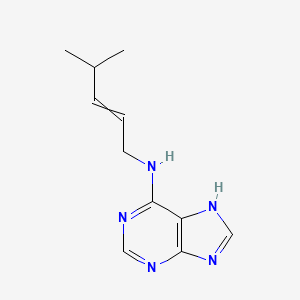
![11-{Pentakis[(4-pentylphenyl)ethynyl]phenoxy}undecan-1-ol](/img/structure/B12558721.png)
![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

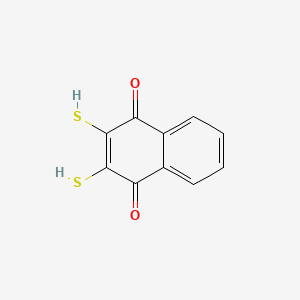
![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
